5-Fluoro-2-nitrotoluene
Overview
Description
5-Fluoro-2-nitrotoluene is an organic compound with the molecular formula CH₃C₆H₃(NO₂)F. It is a fluorinated nitrotoluene derivative, characterized by the presence of a fluorine atom and a nitro group attached to a toluene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
5-Fluoro-2-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)F
Biochemical Pathways
Nitro compounds are known to be involved in various biochemical reactions, including redox reactions and electrophilic aromatic substitution . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s physical properties such as its boiling point (97-98 °c/10 mmhg) and density (1272 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrotoluene typically involves nitration of fluorotoluene derivatives. One common method is the nitration of 3-fluorotoluene using mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, continuous-flow reactors are often employed for the nitration process. These reactors offer better control over reaction parameters, such as temperature and residence time, leading to higher efficiency and purity of the final product . The continuous-flow process also enhances safety by minimizing the risk of thermal runaway reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 5-Fluoro-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2-nitrotoluene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the development of fluorescent probes and imaging agents.
Industry: Employed in the production of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
2-Fluoro-5-nitrotoluene: Another isomer with similar properties but different substitution pattern.
4-Bromo-5-fluoro-2-nitrotoluene: Contains a bromine atom in addition to the fluorine and nitro groups.
5-Fluoro-2-nitrophenol: A related compound with a hydroxyl group instead of a methyl group.
Uniqueness: 5-Fluoro-2-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluorine and nitro groups makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.
Biological Activity
5-Fluoro-2-nitrotoluene is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a toluene structure. Its molecular formula is with a molecular weight of approximately 155.13 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
This compound exhibits several chemical properties that contribute to its biological activity:
- Substitution Reactions : The nitro group can undergo reduction to form reactive intermediates, which may interact with biomolecules.
- Electrophilic Aromatic Substitution : The fluorine atom enhances the electrophilicity of the aromatic ring, making it more susceptible to substitution reactions.
The mechanism of action primarily involves the reduction of the nitro group, leading to the formation of amino derivatives that can participate in further biochemical interactions. These reactions are significant for modifying the compound's structure and enhancing its utility in various applications.
Biological Activity
Research indicates that this compound may exhibit biological activity due to its ability to interact with various biological targets. The following areas have been explored:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Case Studies
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) indicated that this compound could reduce cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Research exploring the interaction of this compound with cytochrome P450 enzymes revealed that it could act as an inhibitor, affecting drug metabolism pathways .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-fluoro-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFOWEGCZWLHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196238 | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-33-3 | |
Record name | 4-Fluoro-2-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Fluoro-2-nitrotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL37KMH6YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vibrational spectra of 5-fluoro-2-nitrotoluene?
A1: Analyzing the vibrational spectra, particularly using techniques like infrared and Raman spectroscopy, provides crucial information about the molecular vibrations and rotations within this compound []. This data helps in confirming the presence of specific functional groups (like nitro and fluoro groups) and understanding their influence on the molecule's overall structure and properties. This knowledge is fundamental for researchers exploring potential applications of this compound in various fields.
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